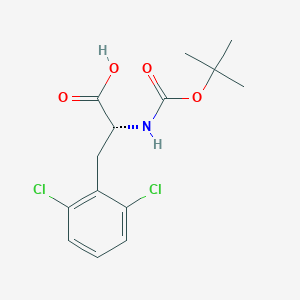

Boc-2,6-Dichloro-D-Phenylalanine

Description

Significance of Unnatural Amino Acids in Modern Chemical Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically coded protein building blocks. nih.gov These compounds, which can be chemically synthesized or found as natural products, are instrumental in modern chemical research. sigmaaldrich.combitesizebio.com Their incorporation into peptides and proteins allows scientists to probe and modify biological systems in ways that are not possible with the standard amino acid repertoire. sigmaaldrich.com

The applications of UAAs are diverse and impactful. In drug discovery, they serve as building blocks to create peptidomimetics—molecules that mimic natural peptides but often have improved properties like enhanced stability, better bioavailability, and increased potency. sigmaaldrich.com By introducing specific functional groups or structural constraints, UAAs can optimize the binding affinity and selectivity of a drug for its target. Furthermore, UAAs are used to create fluorescent probes that can track the interactions and dynamics of proteins within living cells, providing powerful insights into drug mechanisms. In the realm of protein engineering, the incorporation of UAAs can alter the structure and function of enzymes, leading to the development of novel biocatalysts with enhanced efficiency or the ability to perform new chemical reactions. nih.gov

The Role of Halogenated Phenylalanine Derivatives in Bioactive Molecules

Halogenated phenylalanine derivatives are a specific class of unnatural amino acids where one or more hydrogen atoms on the phenyl ring of phenylalanine are replaced by a halogen, such as fluorine, chlorine, or bromine. This modification can significantly alter the physicochemical properties of the amino acid and any peptide or molecule it is incorporated into.

The introduction of halogens can influence a molecule's hydrophobicity, steric profile, and electronic characteristics. For instance, halogenation can be used as a strategy to modulate hydrophobic and aromatic-aromatic interactions, which are critical driving forces in processes like protein folding and aggregation. nih.gov Studies on halogenated derivatives of L-phenylalanine have shown that these compounds can exhibit potent biological activities, such as neuroprotective effects, by modulating glutamatergic synaptic transmission with greater potency than the parent amino acid. nih.govahajournals.org In the context of amyloid research, systematic halogenation of phenylalanine residues has been used as a tool to investigate the self-assembly process of amyloidogenic peptides, revealing that changes in hydrophobicity and the electronic framework of the residue can alter the kinetics of fibril formation and the morphology of the resulting aggregates. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLZYRUNSCPAT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of Boc-2,6-Dichloro-D-Phenylalanine

The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of many pharmaceutical compounds. The "D-" configuration of this compound is an "unnatural" form, often incorporated into peptides to enhance their resistance to enzymatic degradation. Achieving this specific D-configuration requires sophisticated enantioselective synthetic approaches.

Enantioselective Approaches for D-Configuration Control

The synthesis of D-phenylalanine derivatives with high optical purity can be achieved through various enzymatic and chemoenzymatic methods. nih.govnih.gov One powerful approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs), enzymes that typically catalyze the conversion of cinnamic acids to L-phenylalanines. nih.gov However, through protein engineering and the development of multi-enzymatic cascade processes, the natural L-selectivity of these enzymes can be overcome to produce D-phenylalanines. nih.govacs.org

A notable strategy couples PAL amination with a chemoenzymatic deracemization process. nih.gov This involves the stereoselective oxidation of the unwanted L-amino acid, which can then be non-selectively reduced back to a racemic mixture, allowing for a dynamic kinetic resolution that enriches the desired D-enantiomer. nih.gov High-throughput screening methods have been developed to identify PAL variants with increased rates of D-phenylalanine formation. nih.gov

Another effective method is the stereoinversion of readily available L-amino acids. rsc.org This can be accomplished through a one-pot biocatalytic cascade involving an L-amino acid deaminase, which converts the L-amino acid to the corresponding keto acid (in this case, phenylpyruvic acid), followed by stereoselective reductive amination using a D-amino acid dehydrogenase to yield the D-amino acid. rsc.org

| Enzymatic Method | Key Enzymes | Starting Material | Product | Key Advantage |

| Chemoenzymatic Deracemization | Phenylalanine Ammonia Lyase (PAL), D-Amino Acid Oxidase (DAAO) | Cinnamic Acids | D-Phenylalanine Derivatives | High yield and optical purity from inexpensive starting materials. nih.gov |

| Stereoinversion Cascade | L-Amino Acid Deaminase (PmLAAD), D-Amino Acid Dehydrogenase (StDAPDH) | L-Phenylalanine | D-Phenylalanine | Quantitative yield and >99% enantiomeric excess. rsc.org |

N-Protection Strategies in Phenylalanine Synthesis (e.g., Boc-group incorporation)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. orgsyn.org Its role is to prevent the highly reactive amine group from participating in unwanted side reactions during subsequent synthetic steps. vaia.com The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions. orgsyn.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orgchemicalbook.com The reaction proceeds via a nucleophilic attack of the amino acid's nitrogen on a carbonyl carbon of the di-tert-butyl dicarbonate. vaia.com This forms a carbamate (B1207046) linkage, effectively "capping" the amino group. vaia.com The process is generally high-yielding and can be performed on a large scale. orgsyn.orgresearchgate.net

| Reagent | Base | Solvent | Typical Yield | Reference |

| Di-tert-butyl dicarbonate | Sodium Hydroxide | tert-Butyl alcohol/Water | 78-87% | orgsyn.org |

| Di-tert-butyl dicarbonate | Guanidine hydrochloride | Ethanol | Not specified | chemicalbook.com |

Introduction and Regioselectivity of Dichloro-Substitution on the Phenyl Ring

The introduction of two chlorine atoms onto the phenyl ring of phenylalanine at the 2 and 6 positions requires careful control of regioselectivity. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and para isomers, as well as dichlorinated products, making separation difficult. fiu.edu

Enzymatic halogenation offers a highly regioselective alternative. Flavin-dependent halogenases are a class of enzymes capable of introducing halogen atoms at specific positions on aromatic rings. nih.govnih.gov For instance, structural studies of tryptophan halogenases have revealed that the enzyme's active site binds the substrate in a precise orientation, exposing only the desired carbon atom to the reactive chlorinating species. nih.govnih.gov While specific halogenases for the 2,6-dichlorination of phenylalanine are less commonly reported in the provided literature, the principles of enzymatic regioselectivity demonstrated with tryptophan suggest a viable strategy for achieving the desired substitution pattern on the phenylalanine ring. nih.govnih.gov

Innovative Synthetic Routes and Catalysis

Modern synthetic organic chemistry offers a range of powerful tools to construct complex molecules like this compound and its analogs with greater efficiency and precision.

Application of Modern Cross-Coupling Reactions (e.g., Negishi Coupling for Analogues)

The Negishi cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of various phenylalanine derivatives and their analogs. rsc.org

For instance, an iodo-substituted phenylalanine derivative can be coupled with an organozinc reagent to introduce a wide range of substituents onto the phenyl ring. rsc.org The Negishi coupling is known for its high functional group tolerance, making it suitable for use with complex molecules like protected amino acids. rsc.orgacs.org This methodology allows for the modular synthesis of a library of phenylalanine analogs with diverse substitution patterns on the aromatic ring. rsc.org

The general mechanism of a palladium-catalyzed Negishi coupling involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide. youtube.com

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Prevention of Racemization during Synthesis

The synthesis of enantiomerically pure amino acids is a critical challenge in peptide synthesis and medicinal chemistry. chromatographytoday.comrsc.org During the chemical synthesis of peptides, the activation of a protected amino acid can lead to a degree of racemization, which is the conversion of a chiral molecule into a mixture of both enantiomers. nih.govpeptide.com This is particularly problematic as the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. chromatographytoday.com

For Boc-protected amino acids like this compound, the risk of racemization arises during the activation of the carboxylic acid group, a necessary step for peptide bond formation. nih.govhighfine.com The activation process can generate intermediates that are susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity. nih.gov

Several strategies have been developed to minimize or prevent racemization during the synthesis of peptides and related compounds. These include:

Use of Coupling Reagents with Racemization-Suppressing Additives: The choice of coupling reagent is crucial. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate amide bond formation. youtube.comyoutube.com However, their use can sometimes lead to significant racemization. highfine.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently incorporated. These additives react with the activated amino acid to form an active ester that is less prone to racemization. highfine.commdpi.com

Control of Reaction Conditions: The reaction conditions, including the choice of base and solvent, can significantly influence the extent of racemization. highfine.com Sterically hindered bases, such as 2,4,6-collidine, have been shown to reduce racemization compared to less hindered bases. highfine.com The solvent can also play a role, with less polar solvents sometimes favoring lower levels of racemization.

Thiol-Labile Protecting Groups: Recent research has explored the use of alternative amino-protecting groups to the commonly used Boc and Fmoc groups. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported as a thiol-labile protecting group that can suppress racemization during peptide synthesis. nih.gov

The following table summarizes key factors and strategies for preventing racemization in peptide synthesis:

| Factor | Strategy for Minimizing Racemization |

| Coupling Reagent | Utilize coupling reagents in combination with racemization-suppressing additives like HOBt or HOAt. peptide.comhighfine.com |

| Base | Employ sterically hindered bases such as 2,4,6-collidine (TMP) to reduce the likelihood of α-proton abstraction. highfine.com |

| Protecting Group | Consider alternative protecting groups like DNPBS that are designed to minimize racemization during activation. nih.gov |

| Reaction Temperature | Maintain low reaction temperatures to decrease the rate of enolization and subsequent racemization. |

| Reaction Time | Minimize the time the activated amino acid is present in the reaction mixture before coupling. |

By carefully selecting the appropriate synthetic strategy and reaction conditions, the chiral integrity of this compound can be maintained throughout the synthetic process, ensuring the production of the desired enantiomerically pure final product.

Derivatization Chemistry of this compound

The chemical structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially unique properties. The primary sites for derivatization include the dichlorinated phenyl side-chain, the Boc-protected amino group, and the carboxylic acid group.

Side-Chain Modifications of Halogenated Phenylalanine Derivatives

The presence of two chlorine atoms on the phenyl ring of this compound opens up avenues for various side-chain modifications, primarily through cross-coupling reactions. nih.govyoutube.com These reactions, typically catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. nih.govnih.govrsc.org

Common cross-coupling reactions that can be applied to halogenated phenylalanine derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of new aryl or alkyl groups onto the phenyl ring.

Kumada Coupling: This reaction utilizes a Grignard reagent (an organomagnesium compound) to couple with the aryl chloride, also catalyzed by palladium or nickel. nih.govslideshare.net

Stille Coupling: In this reaction, an organotin compound is coupled with the aryl halide using a palladium catalyst. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of various amine functionalities.

The regioselectivity of these cross-coupling reactions on dihalogenated systems can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions, potentially allowing for the selective modification of one chlorine atom over the other. nih.gov For instance, sterically hindered ligands on the palladium catalyst have been shown to influence the site of coupling in dichlorinated heteroarenes. nih.gov

Furthermore, enzymatic methods using halogenases are being explored for the selective halogenation and subsequent derivatization of aromatic compounds, which could offer alternative routes to functionalized phenylalanine derivatives. mdpi.com

The ability to modify the side chain of 2,6-dichlorophenylalanine through these methods provides a powerful tool for creating novel amino acid building blocks for incorporation into peptides and other bioactive molecules. nih.govnih.gov

Carboxyl Group Functionalization in Boc-Protected Amino Acids

The carboxylic acid group of this compound is a key functional handle for a variety of chemical transformations, most notably the formation of amide and ester derivatives.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions or by using a coupling agent. For example, tert-butyl esters can be formed in the presence of Boc₂O and DMAP. rsc.org Methyl esters are also common derivatives. acs.org

Amide Bond Formation: The formation of an amide bond is the cornerstone of peptide synthesis. youtube.com The carboxylic acid of this compound is activated using a coupling reagent, such as DCC or TBTU, to facilitate its reaction with the amino group of another amino acid or amine. masterorganicchemistry.commdpi.comnih.gov The choice of coupling reagent and the reaction conditions are critical to ensure high yields and minimize side reactions, including racemization. rsc.orgresearchgate.net

The following table outlines common methods for carboxyl group functionalization:

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Reagent (e.g., DCC, HOBt) | Amide |

These functionalization reactions are fundamental to the incorporation of this compound into larger molecules and for the synthesis of a wide array of derivatives with tailored properties.

Amino Group Reactions Following Boc-Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acids due to its stability under many reaction conditions and its relatively easy removal under acidic conditions. organic-chemistry.org

Boc-Deprotection: The removal of the Boc group from this compound is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. masterorganicchemistry.comfishersci.co.ukyoutube.com The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. youtube.com Milder deprotection methods, such as using oxalyl chloride in methanol, have also been reported. nih.gov

Once the Boc group is removed, the free amino group of 2,6-dichloro-D-phenylalanine becomes available for a variety of subsequent reactions.

Peptide Coupling: The most common reaction of the deprotected amino group is its participation in peptide bond formation. The free amine acts as a nucleophile, attacking the activated carboxyl group of another Boc-protected amino acid to extend the peptide chain. masterorganicchemistry.commasterorganicchemistry.com This stepwise process is the basis of solid-phase peptide synthesis (SPPS), a powerful technique for the automated synthesis of peptides. youtube.com

Other Reactions: Beyond peptide synthesis, the free amino group can undergo other chemical transformations, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to introduce alkyl groups on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The selective deprotection of the Boc group is a critical step that allows for the sequential and controlled elaboration of the N-terminus of the amino acid, enabling the synthesis of complex peptides and other nitrogen-containing compounds. beilstein-journals.orgresearchgate.net

Incorporation into Complex Molecular Architectures and Peptidomimetics

Integration into Peptide Chains

The incorporation of Boc-2,6-dichloro-D-phenylalanine into peptide sequences is achieved through established synthetic methodologies, primarily solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is central to these strategies, directing the stepwise assembly of the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for assembling peptides containing unnatural amino acids like this compound. peptide.com The process involves the covalent attachment of the first amino acid to an insoluble polymer resin, followed by a series of repetitive cycles of deprotection, washing, and coupling to elongate the peptide chain. lsu.eduscispace.com

In the context of Boc chemistry, the synthesis cycle for incorporating this compound proceeds as follows:

Resin Preparation : The synthesis begins with a resin, such as a Merrifield or PAM resin, to which the C-terminal amino acid of the target peptide is anchored. chempep.com

Deprotection : The N-terminal Boc group of the resin-bound amino acid (or peptide) is removed. This is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). peptide.comchempep.com This step exposes a free primary or secondary amine at the N-terminus of the growing peptide chain.

Neutralization : The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a hindered organic base, such as diisopropylethylamine (DIPEA), to generate the free amine necessary for the subsequent coupling reaction. chempep.com

Coupling : The incoming amino acid, in this case, this compound, is pre-activated and then added to the resin. Activation of its carboxylic acid group is achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide (peptide) bond. youtube.comyoutube.com A large excess of the amino acid and coupling reagents is often used to drive the reaction to completion. lsu.edu

Washing : After the coupling step, the resin is thoroughly washed with various solvents to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain before the next cycle begins. youtube.com

This cycle is repeated until the desired peptide sequence is fully assembled. youtube.com Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF). chempep.com

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In this approach, all reactions (coupling and deprotection) are carried out in a homogenous solution. peptide.com this compound can be readily used in these syntheses.

The general workflow involves coupling the Boc-protected amino acid to another amino acid (or peptide fragment) that has a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester) and a free N-terminus. researchgate.net After the coupling reaction, the Boc group is selectively removed with an acid like TFA, and the resulting peptide fragment can be used in a subsequent coupling step. nih.gov This fragment-based condensation approach allows for the gradual build-up of the target peptide in solution. While effective, this method requires purification of the product after each step, making it more labor-intensive than SPPS for long peptides. orgsyn.org

Orthogonal Protecting Group Chemistry in Peptide Assembly

The success of complex peptide synthesis hinges on the concept of orthogonality, where different classes of protecting groups can be removed under specific chemical conditions without affecting other protecting groups. iris-biotech.debiosynth.com In the context of incorporating this compound, the Boc group serves as the temporary Nα-protection.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic example. researchgate.net In this scheme:

The Boc group protects the α-amino group and is removed by moderate acidolysis (e.g., TFA). peptide.comresearchgate.net

Benzyl (Bzl)-based groups are used for the "permanent" protection of reactive amino acid side chains (e.g., the hydroxyl of tyrosine or the carboxyl of aspartic acid). peptide.com

The peptide-resin linkage (e.g., on a Merrifield resin) is also a benzyl-type ester.

These benzyl-based groups are stable to the repetitive TFA treatments used for Boc removal but are cleaved simultaneously with the resin linkage at the end of the synthesis by a much stronger acid, such as HF. peptide.comresearchgate.net This difference in acid lability between the Boc group and the benzyl-based groups provides the necessary orthogonality for the synthesis to proceed efficiently. biosynth.com The use of this compound fits seamlessly into this strategy, as its Boc group provides the required temporary protection compatible with a wide range of "permanent" side-chain protecting groups.

| Protecting Group Strategy | Nα-Protection (Temporary) | Side-Chain/Linker Protection (Permanent) | Nα-Deprotection Reagent | Final Cleavage Reagent | Orthogonality |

| Boc/Bzl | Boc | Benzyl (Bzl) type | Trifluoroacetic Acid (TFA) | Hydrogen Fluoride (HF) | Quasi-orthogonal (both acid-labile, but at different strengths) biosynth.comresearchgate.net |

| Fmoc/tBu | Fmoc | tert-Butyl (tBu) type | Piperidine (Base) | Trifluoroacetic Acid (TFA) | Fully Orthogonal (Base vs. Acid) iris-biotech.debiosynth.com |

Design and Construction of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified chemical structures to improve properties like metabolic stability, bioavailability, and receptor affinity or selectivity. wikipedia.org The incorporation of unnatural amino acids, such as halogenated derivatives, is a powerful strategy in the design of peptidomimetics. sigmaaldrich.comnih.gov

Mimicry of Peptide Structures with Halogenated Unnatural Amino Acids

The introduction of halogen atoms onto the side chains of amino acids is a key tool for modifying the physicochemical and structural properties of peptides. nih.govnih.gov this compound is an exemplary building block for creating peptidomimetics for several reasons:

Increased Stability : Natural peptides are often susceptible to rapid degradation by proteases. Replacing a natural L-amino acid with a D-amino acid like 2,6-dichloro-D-phenylalanine can render the adjacent peptide bond unrecognizable to many digestive and metabolic enzymes, thereby increasing the peptidomimetic's in vivo half-life. youtube.com

Structural Scaffolding : Unnatural amino acids provide a diverse range of structural scaffolds that can be used to construct combinatorial libraries for drug discovery. sigmaaldrich.com The rigid and sterically demanding nature of the 2,6-dichlorophenyl group can be used to enforce specific three-dimensional conformations that mimic the bioactive shape of a parent peptide.

Modulation of Properties : Halogenation can fine-tune properties such as hydrophobicity and electronic character, which are critical for membrane permeability and interaction with biological targets. nih.gov

By using building blocks like this compound, chemists can design peptidomimetics that retain the desired biological activity of a peptide while overcoming its inherent pharmacological limitations. wikipedia.orgyoutube.com

Influence of Dichloro-Substitution on Conformation and Ligand-Receptor Interactions

The three-dimensional structure of a peptide or peptidomimetic is crucial for its interaction with a biological receptor. nih.govnih.gov The substitution of two chlorine atoms at the 2 and 6 positions of the phenylalanine side chain has a profound influence on the molecule's conformational preferences and its potential interactions with a receptor binding site. nih.gov

Conformational Restriction : The primary effect of the bulky chlorine atoms at the ortho-positions of the phenyl ring is steric hindrance. This severely restricts the rotation around the Cβ-Cγ bond (the bond connecting the alpha-carbon to the phenyl ring). While a normal phenylalanine residue has considerable rotational freedom, the 2,6-dichloro-substituted version is locked into a more rigid conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov

Altered Ligand-Receptor Interactions : The introduction of chlorine atoms changes the electronic nature of the aromatic ring. The electron-withdrawing chlorine atoms can create a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), enabling favorable "halogen bonding" interactions with electron-rich atoms (like oxygen or nitrogen) in the receptor's binding pocket. Furthermore, the altered electronics and steric profile of the ring can modify or enhance other non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which are critical for ligand binding. nih.govnih.gov

By forcing the side chain into a specific orientation and introducing new potential interactions, the 2,6-dichloro substitution allows for the rational design of peptidomimetics with enhanced selectivity and potency for their target receptors. nih.govnih.gov

| Property | Description |

| IUPAC Name | (2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid nih.gov |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ nih.gov |

| Molecular Weight | 334.2 g/mol nih.gov |

| Key Structural Features | D-configuration alpha-carbon; Boc-protected amine; Dichlorinated phenyl ring at positions 2 and 6. |

Applications in Rational Design of Bioactive Compounds

The rational design of new bioactive molecules is a foundational and challenging aspect of modern drug discovery. nih.gov This approach moves beyond random screening, employing computational methods and a deep understanding of chemical principles to create compounds with specific, predetermined pharmacological actions. nih.gov Within this framework, this compound serves as a specialized building block. The incorporation of halogen atoms, such as chlorine, into a molecule is a deliberate strategy to modulate its biological activity. The introduction of the 2,6-dichlorophenyl moiety can significantly influence the pharmacological properties of peptides and other lead compounds. chemimpex.com

The rationale for using this particular derivative in drug design includes:

Steric and Conformational Control: The two chlorine atoms at the 2 and 6 positions of the phenyl ring impose significant steric hindrance. This bulkiness restricts the rotational freedom of the phenyl ring, locking the side chain into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electronic distribution of the aromatic ring. This can influence non-covalent interactions, such as pi-stacking and cation-pi interactions, which are critical for molecular recognition at a target protein's binding site.

Enhanced Lipophilicity: The addition of chlorine atoms increases the lipophilicity (hydrophobicity) of the amino acid side chain. This can improve the compound's ability to cross biological membranes or to bind to hydrophobic pockets within a protein target.

Metabolic Stability: The carbon-chlorine bond is strong and not easily metabolized by common drug-metabolizing enzymes. Incorporating this moiety can block sites of oxidative metabolism on the phenyl ring, thereby increasing the in vivo half-life of a potential drug candidate.

By integrating this compound into a peptide sequence or small molecule, medicinal chemists can rationally fine-tune the compound's properties to achieve a desired therapeutic profile, such as enhanced potency, improved selectivity, or better pharmacokinetic characteristics. nih.govchemimpex.com

Exploration in Chemical Biology Research

In the field of chemical biology, which uses chemical techniques to solve biological problems, unnatural amino acids like this compound are invaluable tools. They allow researchers to create novel molecules to probe and manipulate complex biological systems.

Probing Protein-Protein and Protein-Ligand Interactions

Understanding and modulating the interactions between proteins or between a protein and a small molecule (ligand) is fundamental to cell biology and drug discovery. This compound is utilized in biochemical studies to investigate these interactions. chemimpex.com By systematically replacing natural amino acids in a peptide with this chlorinated analogue, researchers can map the specific requirements of a binding interface.

The unique structural features of the 2,6-dichlorophenyl group can introduce new interactions or disrupt existing ones. For instance, the chlorine atoms can participate in halogen bonding—a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's backbone or side chains. The presence or absence of improved binding upon its inclusion provides detailed information about the topology and chemical environment of the protein's binding pocket. This makes it a powerful probe for elucidating the structural basis of molecular recognition.

Studies on Enzyme Inhibition and Modulation

Many therapeutic agents function by inhibiting the activity of specific enzymes. nih.gov D-Phenylalanine, the parent compound of this derivative, is known to be an inhibitor of several enzymes, including carboxypeptidase A and enkephalinase. Building on this, its derivatives are used to design more potent and selective inhibitors. chemimpex.com

The incorporation of this compound into a peptide or a small-molecule scaffold is a strategy for developing targeted enzyme inhibitors. chemimpex.com The dichlorinated phenyl ring is designed to fit into hydrophobic pockets of an enzyme's active site. The specific substitution pattern can enhance binding affinity and specificity compared to unsubstituted phenylalanine. For example, cyclobutanone (B123998) compounds are known to act as peptide mimetics that inhibit proteases, and designing derivatives of such compounds provides leads for optimizing new enzyme inhibitors. nih.gov The rational inclusion of moieties like 2,6-dichlorophenylalanine is a key step in this optimization process. nih.govchemimpex.com

Development of Molecular Tools for Biological Systems

Beyond direct therapeutic applications, this compound is used to create sophisticated molecular tools for studying biological processes. Its incorporation into peptides can confer unique properties that make them useful as research probes. chemimpex.com

Key applications include:

Conformationally Locked Peptides: As mentioned, the steric bulk of the dichlorinated ring can restrict the peptide's backbone and side-chain flexibility. This can stabilize a specific secondary structure, such as a β-turn. chemicalbook.com Such conformationally constrained peptides are crucial for studying receptor activation, as they can mimic the "active" shape of a native peptide ligand.

Metabolically Stable Probes: Peptides are often rapidly degraded by proteases in biological systems. Introducing unnatural amino acids like this one can make the peptide resistant to cleavage, prolonging its lifetime and making it a more reliable tool for in vitro and in vivo experiments.

Probes for Spectroscopic Analysis: While not its primary feature, the presence of heavy atoms like chlorine can subtly alter the spectroscopic properties of a peptide, which can sometimes be exploited in advanced analytical techniques.

Through these applications, this compound helps researchers dissect biological mechanisms that would be difficult to study using only the canonical set of 20 amino acids.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | nih.gov |

| Molecular Weight | 334.2 g/mol | nih.gov |

| CAS Number | 261380-30-7 | nih.gov |

Table 2: Summary of Research Applications

| Application Area | Rationale for Use | Relevant Findings/Goals |

| Rational Bioactive Compound Design | Introduction of steric bulk and electron-withdrawing groups to control conformation and binding interactions. nih.govchemimpex.com | To create peptides or small molecules with enhanced potency, selectivity, and metabolic stability. chemimpex.com |

| Probing Protein Interactions | The dichlorophenyl group serves as a structural probe to map binding pockets through steric and electronic effects (e.g., halogen bonding). chemimpex.com | To elucidate the specific structural features of a protein's binding site required for molecular recognition. chemimpex.com |

| Enzyme Inhibition Studies | The hydrophobic and electronically-modified side chain is designed to fit into and interact strongly with enzyme active sites. chemimpex.com | Development of potent and selective inhibitors for therapeutic targets by optimizing ligand-enzyme interactions. nih.govchemimpex.com |

| Development of Molecular Tools | Incorporation confers metabolic stability and conformational rigidity to peptides. | Creation of stable peptide probes to study biological processes like receptor signaling with high precision. |

Chiroptical Properties and Stereochemical Investigations

Advanced Stereochemical Analysis Techniques

The unambiguous determination of the absolute configuration and enantiomeric purity of Boc-2,6-dichloro-D-phenylalanine relies on sophisticated analytical methods. These techniques are essential for quality control in its synthesis and for interpreting its biological effects.

Chromatographic Separation of Enantiomers and Diastereomers (e.g., Chiral HPLC-ESI-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. For N-protected amino acids like this compound, chiral stationary phases (CSPs) are employed to achieve separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective due to their multimodal capabilities, offering broad selectivity for a wide range of amino acid derivatives. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For N-Boc protected amino acids, reversed-phase mode is often the viable choice on teicoplanin- and ristocetin (B1679390) A-based CSPs. sigmaaldrich.com Studies on various N-Boc amino acids have shown that baseline resolution can be readily achieved, with the elution order typically being the L-enantiomer before the D-enantiomer. chromatographytoday.comscas.co.jp

The coupling of HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) provides a powerful tool for both separation and identification. ESI-MS offers high sensitivity and provides mass information, confirming the identity of the separated enantiomers of this compound and any potential diastereomeric impurities. The use of volatile buffers, such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate, in the mobile phase makes the HPLC method compatible with MS detection. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for N-Boc-Amino Acid Separation

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | CHIROBIOTIC T (Teicoplanin) | Proven broad selectivity for N-protected amino acids. sigmaaldrich.com |

| Mobile Phase | Reversed-phase: Acetonitrile (B52724)/Water with 0.1% Formic Acid | Common mode for N-Boc amino acids, providing good resolution. chromatographytoday.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV (e.g., 254 nm) and/or ESI-MS | UV for general detection; ESI-MS for mass confirmation. |

| Elution Order (Typical) | L-enantiomer then D-enantiomer | Common observation for this class of compounds on these CSPs. chromatographytoday.com |

Spectroscopic Determination of Absolute Configuration (e.g., CD Spectroscopy, NMR)

While chromatography separates enantiomers, spectroscopic methods are required to determine their absolute configuration (D or L).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. For instance, L- and D-phenylalanine exhibit approximately equal but opposite signals. This principle allows for the confirmation of the D-configuration of this compound by comparing its CD spectrum to that of its L-enantiomer or to known standards. The sign of the Cotton effect associated with the electronic transitions of the aromatic chromophore is indicative of the absolute configuration at the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for determining absolute configuration. nih.gov The principle involves creating a diastereomeric environment for the enantiomers, which lifts their spectral degeneracy, resulting in separate signals in the NMR spectrum.

For amino acid derivatives, various CSAs have been developed. semmelweis.humdpi.com For example, a bis-thiourea CSA has been shown to be effective for determining the absolute configuration of N-3,5-dinitrobenzoyl amino acid derivatives. mdpi.com The chiral agent forms non-covalent diastereomeric complexes with each enantiomer of the analyte, leading to observable chemical shift differences (Δδ). By systematically analyzing these differences for a range of known compounds, a reliable correlation between the sense of non-equivalence and the absolute configuration can be established. mdpi.comnih.gov This methodology could be applied to this compound to confirm its D-configuration without chemical modification.

Stereochemical Stability and Epimerization Studies

The stability of the chiral center is crucial, as its inversion (epimerization) would lead to the formation of the L-diastereomer, potentially altering biological activity and introducing impurities. nih.gov Epimerization of amino acids is a known side reaction that can occur during peptide synthesis, particularly under basic conditions or at elevated temperatures. nih.govdntb.gov.ua

The process typically involves the abstraction of the α-proton by a base, forming a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization. mdpi.com Factors that influence the rate of epimerization include the nature of the amino acid side chain, the protecting groups, the coupling reagents used, the solvent, and the base. u-tokyo.ac.jp Polar solvents like DMF can increase the rate of epimerization compared to less polar options. u-tokyo.ac.jp

For N-Boc protected amino acids, the risk of epimerization is generally lower compared to other protecting groups, but it is not negligible, especially during the activation of the carboxyl group for peptide coupling. acs.org Studies on the stability of this compound would involve subjecting the compound to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring its chiral purity over time using the chiral HPLC methods described previously. Such studies are essential to define stable storage and reaction conditions.

Correlation of Stereochemistry with Molecular Recognition and Activity

The specific D-configuration of this compound is critical for its interaction with biological targets such as enzymes and receptors. Biological systems are inherently chiral, and thus they can differentiate between enantiomers, often leading to significant differences in biological activity. youtube.com

The introduction of D-amino acids into peptides is a common strategy in medicinal chemistry to increase resistance to proteolytic degradation, thereby enhancing peptide stability and bioavailability. Enzymes that degrade peptides, known as proteases, are highly stereospecific and typically recognize only L-amino acid residues.

Furthermore, the stereochemistry dictates the precise three-dimensional shape of the molecule, which governs its ability to fit into the binding site of a target protein. A classic example is the difference in activity between enantiomers of enzyme inhibitors. Even subtle changes in the spatial arrangement of atoms can lead to a dramatic loss of binding affinity and biological effect. Studies on halogenated derivatives of phenylalanine have shown that they can possess potent biological activities, such as neuroprotective effects, and this activity is expected to be stereodependent. nih.gov The halogenation pattern itself can also influence conformational equilibria, which in turn affects biological activity. nih.gov Therefore, the D-stereochemistry of this compound, combined with the specific 2,6-dichloro substitution pattern, is a key determinant of its intended molecular recognition and pharmacological profile. The development of stereoselective enzymes for the synthesis of D-amino acids further highlights the industrial and pharmaceutical importance of obtaining enantiomerically pure compounds. nih.govnih.gov

Advanced Analytical Characterization in Chemical Research

Spectroscopic Elucidation of Structure and Purity

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques for Structural Confirmation)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Boc-2,6-dichloro-D-phenylalanine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, signals for the methine (α-CH) and methylene (B1212753) (β-CH₂) protons of the phenylalanine backbone, and signals corresponding to the protons on the 2,6-dichlorinated aromatic ring. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic for the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbons (from the Boc group and the carboxylic acid), the quaternary carbon of the Boc group, the methyl carbons of the Boc group, the α- and β-carbons of the amino acid backbone, and the carbons of the dichlorinated phenyl ring. The signals for the two chlorine-bearing carbons would be significantly shifted compared to unsubstituted phenylalanine.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity. A COSY spectrum would show correlations between the α-CH and β-CH₂ protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the assignment of the full spin system.

Specific experimental NMR data for this compound is not widely available in published literature, but the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Mass Spectrometry (High-Resolution MS, LC-MS, GC-MS for Molecular Weight and Fragmentation Analysis)

Mass spectrometry is critical for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₇Cl₂NO₄), the expected monoisotopic mass is 333.0535 Da. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) is strong evidence for the compound's identity.

LC-MS: Liquid Chromatography-Mass Spectrometry is a hyphenated technique that separates the compound from a mixture before it enters the mass spectrometer. This is useful for confirming the mass of the main component in a sample and for identifying impurities. The compound would typically be ionized using electrospray ionization (ESI), and the resulting mass spectrum would show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the parent ion is selected and fragmented to produce a characteristic pattern. Key fragmentation pathways for this compound would include the loss of the Boc group (-100 Da) or isobutylene (B52900) (-56 Da) from the protecting group, and the loss of the carboxylic acid group (-45 Da). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the fragment ions.

Interactive Table: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 334.0608 | Protonated parent molecule |

| [M+Na]⁺ | 356.0427 | Sodium adduct of parent molecule |

| [M-H]⁻ | 332.0462 | Deprotonated parent molecule |

| [M-C₄H₈]⁺ | 278.0347 | Loss of isobutylene from Boc group |

Note: m/z values are for the most abundant isotope.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

An N-H stretch from the carbamate (B1207046) (~3400-3300 cm⁻¹).

A strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).

A strong C=O stretch from the Boc carbamate group (~1690 cm⁻¹).

C-Cl stretches in the fingerprint region.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule, primarily related to the aromatic ring. The dichlorinated phenyl ring would exhibit characteristic absorption maxima in the UV region. The exact wavelength (λ_max) would be influenced by the chlorine substituents.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the gold standard for assessing the purity of a chemical compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), run under gradient or isocratic conditions.

Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥99% as determined by HPLC. The retention time under specific conditions is a characteristic property of the compound.

Gas Chromatography (GC) for Volatile Derivatives

Standard gas chromatography is generally not suitable for the direct analysis of amino acids due to their low volatility. However, GC can be used if the compound is first converted into a more volatile derivative. For example, the carboxylic acid could be esterified (e.g., to a methyl or ethyl ester) to increase volatility. GC analysis of such a derivative could then be used to assess purity, particularly for identifying any volatile impurities that may not be easily detected by HPLC.

Computational Chemistry and Theoretical Investigations of Boc 2,6 Dichloro D Phenylalanine

The unique structural characteristics of Boc-2,6-dichloro-D-phenylalanine, a derivative of the amino acid phenylalanine, have prompted significant interest in its computational and theoretical analysis. These studies provide deep insights into its molecular properties, behavior, and potential interactions, which are crucial for its application in fields like peptide synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.